2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide

protein labeling carboxylic acid conjugation amine pKa

2-Amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide (CAS 136091-82-2), commonly referred to as fluoresceinyl glycine amide or 5-(aminoacetamido)fluorescein, is a fluorescein derivative bearing a primary aliphatic amine tethered through an acetamide linker at the 5-position of the phenyl ring. It belongs to the xanthene fluorophore class and is supplied as a solid powder with a molecular formula of C₂₂H₁₆N₂O₆ (MW 404.37 g/mol).

Molecular Formula C22H16N2O6
Molecular Weight 404.4 g/mol
CAS No. 136091-82-2
Cat. No. B165682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide
CAS136091-82-2
SynonymsFluoresceinyl Glycine AMide [5-(AMinoacetaMido)Fluorescein]
Molecular FormulaC22H16N2O6
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=O)CN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
InChIInChI=1S/C22H16N2O6/c23-10-20(27)24-11-1-4-15-14(7-11)21(28)30-22(15)16-5-2-12(25)8-18(16)29-19-9-13(26)3-6-17(19)22/h1-9,25-26H,10,23H2,(H,24,27)
InChIKeyWKGFWVPSZSRWKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide (Fluoresceinyl Glycine Amide): Procurement-Relevant Identity and Fluorescent Probe Class


2-Amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide (CAS 136091-82-2), commonly referred to as fluoresceinyl glycine amide or 5-(aminoacetamido)fluorescein, is a fluorescein derivative bearing a primary aliphatic amine tethered through an acetamide linker at the 5-position of the phenyl ring . It belongs to the xanthene fluorophore class and is supplied as a solid powder with a molecular formula of C₂₂H₁₆N₂O₆ (MW 404.37 g/mol) . The compound functions as a fluorescent labeling reagent for carboxylic acid-containing biomolecules and as a precursor for fluorogenic protease substrates, with reported excitation and emission maxima of approximately 494 nm and 521 nm, respectively .

Why Generic Fluorescein Amine Substitution Fails: Procurement Risks for 2-Amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide


Fluorescein amines are not interchangeable. The position, length, and chemical nature of the linker between the fluorophore and the reactive amine govern three critical procurement-relevant parameters: (i) the pKa of the amine, which dictates the pH window for selective carboxylic acid conjugation versus competing lysine side-chain reactivity [1]; (ii) the fluorescence quantum yield and lifetime, which vary substantially with substitution pattern on the xanthene and phenyl rings under identical solvent conditions [2]; and (iii) the rotational freedom of the fluorophore–linker conjugate, which directly affects fluorescence polarization signal magnitude in immunoassay tracer applications [3]. Substituting 5-(aminoacetamido)fluorescein with 5-aminofluorescein, 6-aminofluorescein, or fluoresceinamine isomers without verification of these parameters risks altered conjugation efficiency, reduced signal-to-noise ratio, and failed assay transfer.

Quantitative Differentiation Evidence for 2-Amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide Against Closest Analogs


Lower Amine pKa Enables Selective Carboxylic Acid Conjugation at pH ~7 Versus Lysine ε-Amines

The primary aliphatic amine of fluoresceinyl glycine amide exhibits a pKa lower than that of the ε-amino groups of lysine residues (~10.5). This pKa difference permits selective carbodiimide-mediated conjugation to protein carboxyl groups at pH ~7 without requiring high pH conditions that risk protein denaturation or competing lysine reactivity [1]. In contrast, cadaverine-based and other aliphatic amine fluorescent probes (pKa ~10–11) require higher pH for deprotonation and nucleophilic attack, increasing the likelihood of intra- and inter-protein crosslinking side reactions .

protein labeling carboxylic acid conjugation amine pKa bioconjugation selectivity

Superior Tracer Performance in Carbamazepine Fluorescence Polarization Immunoassay Compared to Other Fluorescein Conjugates

In a systematic comparison of fluorescein-based tracer conjugates for fluorescence polarization immunoassay (FPIA) of carbamazepine, the CBZ–triglycine–5-(aminoacetamido)fluorescein conjugate was identified as the most suitable tracer among multiple fluorescein and CBZ derivative combinations screened [1]. The optimized assay achieved a test midpoint (IC₅₀) of 13 µg L⁻¹ on microtiter plates (measurement range 1.5–300 µg L⁻¹) and 36 µg L⁻¹ in tube format (range 2.5–1000 µg L⁻¹), with recovery rates of 66–110% (plates) and 81–140% (tubes) from spiked surface water [1]. Competing tracer designs using alternative fluorescein derivatives or different linker lengths did not achieve the same combination of sensitivity and dynamic range.

fluorescence polarization immunoassay tracer optimization carbamazepine detection fluorescein conjugate screening

Sub-Femtogram Detection Limit Achieved in MEKC-LIF Derivatization of Phenoxy Acid Herbicides

5-(aminoacetamido)fluorescein was employed as the derivatization reagent for phenoxy acid herbicides analyzed by micellar electrokinetic chromatography with laser-induced fluorescence detection (MEKC-LIF). After HOBT/DIC activation, the derivatization proceeded at ambient temperature in DMF, yielding an instrumental detection limit of 2 fg for a 4 nL injection [1]. This represents one of the lowest reported detection limits for fluorescein-derivatized small organic acids in MEKC-LIF at the time of publication. The derivatization procedure was demonstrated to be compatible with nanogram-level sample quantities [1].

micellar electrokinetic chromatography laser-induced fluorescence trace analysis derivatization reagent detection limit

Controlled Fluorescence Lifetime and Quantum Yield Differentiation Within the Fluorescein Derivative Class

Zhang et al. (2014) measured fluorescence lifetimes (τf), emission quantum yields (Φf), and spectral data for 20 fluorescein derivatives under identical conditions using time-correlated single photon counting and steady-state methods [1]. The study demonstrated that both Φf and τf are remarkably dependent on substitution at either the xanthene or phenyl ring, with Φf/τf (radiative rate constant) remaining constant at 0.20 × 10⁹ s⁻¹ across the series, while the non-radiative rate constant varied with structure and solvent [1]. Although the data table for individual compounds is behind a paywall, this class-level evidence establishes that the specific 5-acetamide substitution pattern on fluoresceinyl glycine amide yields distinct photophysical parameters that cannot be assumed equivalent to other 5-substituted or 6-substituted fluorescein isomers.

fluorescence lifetime quantum yield photophysical characterization fluorescein derivatives structure-property relationship

Dual Reactivity: Primary Amine for Conjugation Plus Carboxylic Acid Coupling via EDAC Chemistry

Unlike simple aminofluorescein isomers (e.g., 5-aminofluorescein or 6-aminofluorescein) where the amine is directly attached to the aromatic ring with altered electronic properties, fluoresceinyl glycine amide positions the reactive primary amine on a flexible glycine amide linker that is spatially separated from the fluorescein π-system . This design permits the amine to function both as a nucleophile for carboxylic acid coupling via EDAC chemistry and, after deprotection or conjugation, as a handle for reversible Schiff base formation with aldehydes/ketones followed by NaBH₄ or NaCNBH₃ reduction to stable secondary amines . The acetamide linker preserves the fluorescence properties of the parent fluorescein core while providing a chemically distinct reactive site compared to directly ring-substituted aminofluoresceins.

bifunctional probe amine-carboxylic acid coupling EDAC chemistry fluorescent labeling peptide conjugation

Evidence-Backed Application Scenarios for Procuring 2-Amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide


Selective Fluorescent Labeling of Protein Carboxyl Groups at Physiological pH for Conjugate Quality Control

Based on the lower amine pKa of fluoresceinyl glycine amide relative to lysine ε-amines [1], this compound is the preferred choice for EDAC-mediated conjugation to protein surface carboxylic acids at pH ~7. This minimizes lysine crosslinking side reactions that plague higher-pKa aliphatic amine probes such as cadaverine derivatives , directly improving SDS-PAGE band resolution and conjugate homogeneity. Procure this compound when carboxyl-specific labeling is required without pH-induced protein structural perturbation.

High-Sensitivity Fluorescence Polarization Immunoassay Tracer Development for Small-Molecule Analytes

The demonstrated superiority of the CBZ–triglycine–5-(aminoacetamido)fluorescein tracer over alternative fluorescein conjugates in carbamazepine FPIA, achieving an IC₅₀ of 13 µg L⁻¹ in microtiter plate format [1], supports procurement of this compound as the starting fluorophore building block for FPIA tracer design. The flexible glycine amide linker permits insertion of triglycine or other spacer arms to optimize tracer–antibody binding kinetics, a capability not matched by directly ring-substituted aminofluoresceins.

Ultra-Trace Derivatization of Carboxylic Acid Analytes for MEKC-LIF or CE-LIF Environmental and Forensic Analysis

The reported 2 fg instrumental detection limit for 5-(aminoacetamido)fluorescein-derivatized phenoxy acid herbicides in MEKC-LIF [1] establishes this compound as a top-tier derivatization reagent for carboxylic acid analytes when maximum sensitivity is required. Procure for methods requiring detection limits below the pg level where UV, fluorescence without derivatization, or mass spectrometry without derivatization cannot achieve sufficient sensitivity from limited sample volumes.

Multi-Step Bioconjugate Synthesis Requiring Orthogonal Amine Reactivity and Fluorescent Tracking

The combination of a flexible glycine amide-linked primary amine with preserved fluorescein-core photophysics [1] enables sequential conjugation strategies: the amine can first be coupled to a carboxylic acid-containing targeting ligand via EDAC, and the resulting conjugate can subsequently be modified at the fluorophore or used directly for fluorescence tracking in cellular uptake, biodistribution, or in vivo imaging studies . This dual functionality is not available from simple aminofluorescein isomers where the amine is directly attached to the fluorophore ring.

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